2-PMPA (sodium)

Description

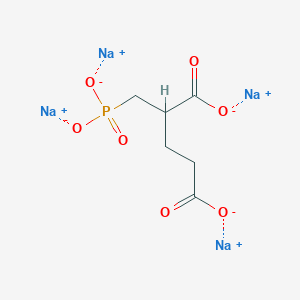

Structure

3D Structure of Parent

Properties

CAS No. |

373645-42-2 |

|---|---|

Molecular Formula |

C6H7Na4O7P |

Molecular Weight |

314.04 |

IUPAC Name |

tetrasodium;2-(phosphonatomethyl)pentanedioate |

InChI |

InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |

InChI Key |

LEBZXEZQTCDFBJ-UHFFFAOYSA-J |

SMILES |

C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-PMPA (sodium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). This document details the molecular interactions, signaling pathways, and key experimental findings related to 2-PMPA, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.

Core Mechanism of Action: Inhibition of Glutamate Carboxypeptidase II (GCPII)

The primary mechanism of action of 2-PMPA is the potent and selective inhibition of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-α-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA).[1][2][3] GCPII is responsible for the hydrolysis of the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][4]

By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to two key downstream effects:

-

Increased levels of NAAG: The accumulation of NAAG is significant because NAAG itself is a neurotransmitter with agonist activity at metabotropic glutamate receptor subtype 3 (mGluR3).[5] Activation of these presynaptic autoreceptors leads to a reduction in the release of glutamate.

-

Decreased levels of glutamate: The direct inhibition of NAAG hydrolysis by 2-PMPA reduces the production of glutamate in the synaptic cleft.[1] This is a critical effect, as excessive glutamate can lead to excitotoxicity and neuronal damage, processes implicated in a variety of neurological disorders.[6]

Therefore, the neuroprotective effects of 2-PMPA are primarily attributed to this dual mechanism of reducing glutamatergic transmission.[7] It is important to note that 2-PMPA does not directly interact with NMDA, AMPA, or other metabotropic glutamate receptors.[3]

Quantitative Data Summary

The potency and selectivity of 2-PMPA as a GCPII inhibitor have been quantified in several studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 | 300 pM | Not Specified | [4][8][9] |

| Ki | 98 pM | Not Specified | [1] |

| Ki | 280 pM | Not Specified | [3] |

| Selectivity | No significant activity at over 100 other transporters, enzymes, and receptors | Not Specified | [1][7] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway affected by 2-PMPA.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for key experiments used to characterize the mechanism of action of 2-PMPA.

GCPII Inhibition Assay (Radioligand Binding Assay)

This assay determines the inhibitory potency of a compound against GCPII.

-

Preparation of reagents:

-

Membrane homogenates from cells expressing GCPII (e.g., LNCaP cells) or recombinant GCPII.

-

Radioligand, typically [3H]-NAAG.

-

Assay buffer (e.g., Tris-HCl with NaCl and protease inhibitors).

-

Test compound (2-PMPA) at various concentrations.

-

Unlabeled ("cold") ligand for determining non-specific binding (e.g., unlabeled NAAG or a known potent GCPII inhibitor).

-

-

Assay Procedure:

-

Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound in the assay buffer.

-

For non-specific binding control, incubate membranes with the radioligand and a high concentration of the unlabeled ligand.

-

Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

In Vivo Microdialysis for Neurotransmitter Level Measurement

This technique measures the extracellular levels of neurotransmitters like glutamate and NAAG in the brain of a living animal.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat or mouse).

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

After a baseline collection period, administer 2-PMPA (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a specified period post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for glutamate and NAAG concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the changes in neurotransmitter levels between the 2-PMPA treated group and a vehicle-treated control group.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel GCPII inhibitor like 2-PMPA.

Conclusion

2-PMPA (sodium) is a highly potent and selective inhibitor of GCPII. Its mechanism of action is indirect, primarily involving the modulation of the glutamatergic system through the preservation of NAAG and the subsequent reduction of glutamate release. This guide provides a foundational understanding of 2-PMPA's molecular interactions and the experimental approaches used to elucidate its function. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting the glutamatergic pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 2-PMPA | GCPII inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-PMPA (sodium) | 373645-42-2 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2-PMPA Sodium Salt

A Potent and Selective Inhibitor of Glutamate Carboxypeptidase II for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) sodium salt is a highly potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3][4] GCPII is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[5][6] By inhibiting GCPII, 2-PMPA elevates the extracellular concentration of NAAG, which has significant neuromodulatory effects, primarily through the activation of type 3 metabotropic glutamate receptors (mGluR3).[1] This mechanism makes 2-PMPA a valuable research tool for investigating the role of the NAAG/GCPII/mGluR3 system in various neurological and psychiatric disorders. This guide provides a comprehensive overview of 2-PMPA sodium salt, including its chemical properties, mechanism of action, experimental data, and relevant protocols.

Chemical and Physical Properties

2-PMPA sodium salt is the tetrasodium salt of 2-(Phosphonomethyl)pentanedioic acid.[1][7] Its chemical properties are summarized in the table below. The presence of multiple acidic functionalities makes it a highly polar compound.[5][8]

| Property | Value | Reference |

| IUPAC Name | Sodium 2-(phosphonomethyl)pentanedioate | [1] |

| Synonyms | PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt | [1][7] |

| Molecular Formula | C6H7Na4O7P | [1] |

| Molecular Weight | 314.05 g/mol | [1] |

| CAS Number | 373645-42-2 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [5] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

Mechanism of Action

The primary mechanism of action of 2-PMPA is the potent and selective inhibition of GCPII.[2][3][4] The molecular structure of 2-PMPA is designed to mimic the natural substrate of GCPII, NAAG. It contains a pentanedioic acid (glutarate) moiety that binds to the glutamate recognition site of the enzyme and a phosphonate group that chelates the zinc ions essential for the enzyme's catalytic activity.[1] This dual interaction results in a very high affinity and potent inhibition of the enzyme.

The inhibition of GCPII by 2-PMPA leads to an increase in the extracellular levels of NAAG.[1] NAAG, in turn, acts as an agonist at presynaptic mGluR3 receptors.[1][6] Activation of these autoreceptors leads to a decrease in the release of glutamate, thereby dampening excessive glutamatergic transmission.[1] This modulation of glutamate levels is believed to be the basis for the neuroprotective effects observed with 2-PMPA in various preclinical models of neurological disorders.[4][6]

Figure 1: Signaling pathway of 2-PMPA sodium salt.

Quantitative Data

In Vitro Potency

| Parameter | Value | Target | Reference |

| IC50 | 300 pM | Glutamate Carboxypeptidase II (GCPII) | [2][3][5] |

| Ki | ~1 nM | Glutamate Carboxypeptidase II (GCPII) | [4] |

| Kd | 2 nM | Rat brain membranes | [9] |

In Vivo Pharmacokinetics in Rodents

The pharmacokinetic profile of 2-PMPA has been investigated in rodents, revealing rapid absorption and elimination following systemic administration. Its high polarity limits oral bioavailability and brain penetration.[8][10][11]

| Species | Dose & Route | Cmax | Tmax | t1/2 | AUC | Brain/Plasma Ratio | Reference |

| Rat | 100 mg/kg, i.p. | 275 µg/mL | 0.25 h | 0.64 h | 210 µg·h/mL | 0.018 | [8] |

| Rat | 30 mg/kg, i.p. | 49.5 µg/mL | 0.167 h | 0.99 h | 50.3 µg·h/mL | < 0.02 | [11] |

| Mouse | 10 mg/kg, i.v. | 108.6 ± 9.5 nmol/mL | - | - | 104 ± 19 h·nmol/mL | 1.5% | [10] |

Experimental Protocols

GCPII Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of 2-PMPA on GCPII.

Materials:

-

Recombinant human GCPII

-

NAAG (substrate)

-

2-PMPA sodium salt

-

Glutamate dehydrogenase

-

NAD+

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 2-PMPA sodium salt in assay buffer.

-

Create a serial dilution of the 2-PMPA stock solution to generate a range of inhibitor concentrations.

-

In a 96-well plate, add the GCPII enzyme to each well.

-

Add the different concentrations of 2-PMPA to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, NAAG, to each well.

-

Simultaneously, add glutamate dehydrogenase and NAD+ to the wells. The glutamate produced by GCPII activity will be converted by glutamate dehydrogenase, leading to the reduction of NAD+ to NADH.

-

Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes a method to measure extracellular neurotransmitter levels in the brain of a freely moving rodent following 2-PMPA administration.

Materials:

-

2-PMPA sodium salt

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples for a specified period (e.g., 1-2 hours) using a fraction collector.

-

Administer 2-PMPA sodium salt (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, NAAG) in the dialysate samples using an appropriate HPLC method.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Figure 2: In vivo microdialysis experimental workflow.

Conclusion

2-PMPA sodium salt is a powerful and specific tool for researchers investigating the glutamatergic system and the role of GCPII and NAAG in the central nervous system. Its ability to modulate glutamate release through a unique mechanism of action provides a valuable pharmacological agent for studying a wide range of neurological and psychiatric conditions. While its pharmacokinetic properties present challenges for in vivo applications, particularly concerning oral bioavailability and brain penetration, various administration routes and prodrug strategies are being explored to overcome these limitations. The detailed information and protocols provided in this guide aim to facilitate the effective use of 2-PMPA sodium salt in advancing neuroscience research.

References

- 1. 2-PMPA (sodium) | 373645-42-2 | Benchchem [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 7. 373645-42-2 CAS Manufactory [m.chemicalbook.com]

- 8. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

2-PMPA: A Technical Guide to its Role in Glutamate Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), a key enzyme in the regulation of extracellular glutamate levels. By preventing the hydrolysis of N-acetylaspartylglutamate (NAAG), 2-PMPA effectively reduces the concentration of synaptic glutamate while simultaneously increasing the levels of NAAG, a neuropeptide with its own neuromodulatory functions. This dual action underscores the therapeutic potential of 2-PMPA in a range of neurological disorders characterized by glutamate excitotoxicity, including stroke, neuropathic pain, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of 2-PMPA, presents key quantitative data from preclinical studies, and details the experimental protocols used to elucidate its pharmacological profile.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, excessive glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a membrane-bound enzyme that plays a crucial role in regulating glutamate concentrations.[2] GCPII catalyzes the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2]

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) has emerged as a potent and selective inhibitor of GCPII.[3][4] Its ability to modulate glutamatergic transmission has been demonstrated in various preclinical models of neurological diseases.[3][5] Despite its therapeutic promise, the clinical development of 2-PMPA has been hindered by its poor oral bioavailability and limited brain penetration due to its highly polar nature.[4][5][6] This has led to the development of prodrug strategies to improve its pharmacokinetic properties.[4][6] This guide delves into the core scientific principles of 2-PMPA's action, providing the technical details necessary for researchers and drug development professionals.

Mechanism of Action

2-PMPA exerts its modulatory effect on the glutamate system primarily through the competitive inhibition of GCPII.[7] The pentanedioic acid moiety of 2-PMPA mimics the glutamate portion of NAAG, allowing it to bind to the active site of the enzyme, while the phosphonate group chelates the zinc ions essential for the catalytic activity of GCPII.[7]

The inhibition of GCPII by 2-PMPA has two main consequences:

-

Reduction of Extracellular Glutamate: By preventing the breakdown of NAAG, 2-PMPA limits one of the sources of extracellular glutamate, thereby mitigating glutamate-mediated excitotoxicity.[2] This is particularly relevant in pathological conditions where excessive glutamate release is a key driver of neuronal damage.

-

Elevation of Extracellular NAAG: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic cleft.[3] NAAG is not merely a precursor to glutamate; it also functions as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[8] Activation of mGluR3 leads to a decrease in further glutamate release, providing a negative feedback mechanism that contributes to the overall reduction in glutamatergic signaling.

This dual mechanism of action makes 2-PMPA a compelling molecule for therapeutic intervention in glutamate-related CNS disorders.

Signaling Pathways and Logical Relationships

To visually represent the intricate mechanisms of 2-PMPA, the following diagrams have been generated using the DOT language.

Signaling Pathway of 2-PMPA in Glutamate Modulation

Caption: Signaling pathway of 2-PMPA in glutamate modulation.

Logical Workflow of 2-PMPA's Neuroprotective Action

Caption: Logical workflow of 2-PMPA's neuroprotective action.

Experimental Workflow for a Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Quantitative Data

The following tables summarize the key quantitative data for 2-PMPA from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of 2-PMPA

| Parameter | Value | Species/System | Reference |

| IC50 | 300 pM | Recombinant Human GCPII | [3][9] |

| Ki | 98 pM | Rat Brain Homogenate | [10] |

| Selectivity | No activity at 100 receptors, transporters, ion channels, and enzymes at 10 µM | Panel of targets | [7][10] |

Table 2: Pharmacokinetic Parameters of 2-PMPA in Rodents

| Parameter | Value | Species | Dosing Route & Dose | Reference |

| Cmax | 29.66 ± 8.1 µM | Rat | 50 mg/kg, i.p. | [3] |

| Cmax | 49.5 µg/mL | Rat | 30 mg/kg, i.p. | [11] |

| t1/2 | 0.99 h | Rat | 30 mg/kg, i.p. | [11] |

| AUC0-t | 50.3 h*µg/mL | Rat | 30 mg/kg, i.p. | [11] |

| Oral Bioavailability | < 2% | Rodent | Oral | [1] |

| Brain/Plasma Ratio | < 2% | Rodent | Systemic | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-PMPA.

GCPII Inhibition Assay

This protocol is adapted from methods used to determine the in vitro potency of GCPII inhibitors.

Objective: To determine the IC50 value of 2-PMPA for the inhibition of GCPII activity.

Materials:

-

Recombinant human GCPII enzyme

-

N-acetylaspartylglutamate (NAAG) substrate

-

2-PMPA

-

Tris buffer (50 mM, pH 7.4) containing 50 µM CoCl2

-

[3H]NAAG (radiolabeled substrate)

-

Sodium phosphate buffer (1.0 M, pH 7.4)

-

High-performance liquid chromatography (HPLC) system with a C-18 reverse-phase column and a radioactivity detector

Procedure:

-

Prepare a reaction mixture containing Tris buffer, CoCl2, and the desired concentration of 2-PMPA.

-

Initiate the enzymatic reaction by adding the GCPII enzyme and [3H]NAAG to the reaction mixture. The final volume is typically 250 µL.[12]

-

Incubate the reaction mixture at 37°C for 15 minutes with constant shaking.[12]

-

Terminate the reaction by adding cold sodium phosphate buffer.[12]

-

Centrifuge the samples to pellet any precipitate.[12]

-

Analyze an aliquot of the supernatant by HPLC to separate the substrate ([3H]NAAG) from the product ([3H]glutamate).[12]

-

Quantify the amount of [3H]glutamate produced by integrating the corresponding peak from the HPLC chromatogram.

-

Calculate the percentage of inhibition for each concentration of 2-PMPA relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 2-PMPA concentration and fitting the data to a sigmoidal dose-response curve.

[3H]2-PMPA Radioligand Binding Assay

This protocol describes a method to characterize the binding of 2-PMPA to its target in brain tissue.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for [3H]2-PMPA in rat brain membranes.

Materials:

-

Rat brain tissue

-

[3H]2-PMPA (radioligand)

-

Unlabeled 2-PMPA (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the binding buffer.[13]

-

Binding Reaction: In a 96-well plate, incubate the brain membrane preparation with various concentrations of [3H]2-PMPA. For each concentration, prepare parallel incubations with an excess of unlabeled 2-PMPA to determine non-specific binding. The total incubation volume is typically 250 µL.[13]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand to determine the Kd and Bmax.

In Vivo Model of Inflammatory Pain (Formalin Test)

This protocol outlines a common preclinical model to assess the analgesic effects of compounds like 2-PMPA.

Objective: To evaluate the anti-nociceptive effect of 2-PMPA in a mouse model of inflammatory pain.

Materials:

-

Male Swiss-Webster mice

-

2-PMPA

-

Formalin solution (e.g., 5% in saline)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Acclimatization: Acclimate the mice to the experimental environment, including the observation chambers, for at least 30 minutes before the experiment.

-

Drug Administration: Administer 2-PMPA or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired dose (e.g., 100 mg/kg).

-

Induction of Nociception: At a predetermined time after drug administration, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw of each mouse.[3]

-

Behavioral Observation: Immediately after the formalin injection, place the mouse in an observation chamber and record its nocifensive behaviors (e.g., licking, flinching, biting the injected paw) for a set period, typically up to 60 minutes. The pain response occurs in two phases: an early acute phase (0-5 minutes) and a late inflammatory phase (15-60 minutes).

-

Data Analysis: Quantify the duration of nocifensive behaviors in both phases. Compare the pain scores of the 2-PMPA-treated group with the vehicle-treated group to determine the analgesic effect of the compound.

Conclusion

2-PMPA is a powerful research tool and a promising therapeutic candidate for the treatment of neurological disorders associated with glutamate excitotoxicity. Its well-defined mechanism of action, centered on the potent and selective inhibition of GCPII, provides a clear rationale for its neuroprotective effects. While challenges related to its pharmacokinetic profile remain, ongoing research into prodrug strategies offers a viable path toward clinical translation. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of 2-PMPA and the broader field of glutamate modulation.

References

- 1. Extracellular enzyme assays (NAG, BG, and CBH) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting APE1/Ref-1 to alleviate formalin-induced pain and spinal neuro-inflammation in rats: a promising therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. [PDF] Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia | Semantic Scholar [semanticscholar.org]

- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cancertargetedtechnology.com [cancertargetedtechnology.com]

- 13. giffordbioscience.com [giffordbioscience.com]

The Therapeutic Potential of 2-PMPA Sodium in Neurology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) sodium is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in the pathophysiology of numerous neurological disorders. By preventing the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate, 2-PMPA elevates synaptic NAAG levels. This leads to the activation of type 3 metabotropic glutamate receptors (mGluR3), which in turn modulates glutamatergic transmission and offers neuroprotection. This technical guide provides a comprehensive overview of the core pharmacology of 2-PMPA, its mechanism of action, a summary of key preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

Excessive glutamate, a primary excitatory neurotransmitter in the central nervous system (CNS), is a key factor in the excitotoxicity observed in a range of neurological and psychiatric disorders.[1] One therapeutic strategy to mitigate glutamate-induced neurotoxicity is to enhance the activity of endogenous neuroprotective pathways. The inhibition of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), presents a promising approach.[2] 2-PMPA sodium has emerged as a highly potent and selective inhibitor of GCPII, demonstrating significant therapeutic potential in a variety of preclinical models of neurological diseases.[3][4] Despite its promising efficacy, the clinical translation of 2-PMPA has been hindered by its hydrophilic nature, leading to poor oral bioavailability and limited brain penetration.[3][5] This guide delves into the technical details of 2-PMPA's action and the experimental findings that underscore its potential in neurology.

Mechanism of Action and Signaling Pathway

2-PMPA is a potent and selective competitive inhibitor of GCPII, with an IC50 of 300 pM.[6][7][8] GCPII is a zinc metalloenzyme that hydrolyzes the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3] By inhibiting GCPII, 2-PMPA prevents this breakdown, leading to an increase in the extracellular concentration of NAAG.[2]

NAAG acts as an agonist at the type 3 metabotropic glutamate receptor (mGluR3), a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.[9][10] The neuroprotective effects of 2-PMPA are thus primarily attributed to the downstream effects of increased NAAG levels and subsequent mGluR3 activation, which ultimately dampens excessive glutamatergic signaling.[2] This mechanism has been shown to be effective in reducing neuronal cell death in models of ischemic brain injury.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data for 2-PMPA sodium from various preclinical studies.

Table 1: In Vitro Potency of GCPII Inhibitors

| Compound | IC50 (pM) | Compound Class | Reference |

| 2-PMPA | 300 | Phosphonate-based | [3][6][7][8] |

| DCMC | - | Urea-based | [3] |

| 2-MPPA | - | Thiol-based | [3] |

| Note: Specific IC50 values for DCMC and 2-MPPA were not provided in the search results, but they are included for structural class comparison. |

Table 2: Pharmacokinetic Parameters of 2-PMPA in Rodents

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-t (h*µg/mL) | t1/2 (h) | Brain Region (AUC0-t, i.n./AUC0-t, i.p.) | Brain Tissue to Plasma Ratio (AUC0-t) | Reference |

| Intraperitoneal (i.p.) | 30 | 49.5 | 50.3 | 0.99 | - | < 0.02 | [3] |

| Intranasal (i.n.) | 30 | 25.7 | 50.6 | 1.8 | Olfactory Bulb: 67, Cortex: 46, Cerebellum: 6.3 | Olfactory Bulb: 1.49, Cortex: 0.71, Cerebellum: 0.10 | [3] |

| Intraperitoneal (i.p.) | 100 | 275 | 210 | 0.64 | - | - | [7] |

Table 3: Brain Concentrations of GCPII Inhibitors After Intranasal Administration in Rats (30 mg/kg at 1h post-dose)

| Compound | Olfactory Bulb (µg/g) | Cortex (µg/g) | Cerebellum (µg/g) | Reference |

| 2-PMPA | 31.2 | 10.3 | 2.13 | [3] |

| DCMC | - | - | - | [3] |

| 2-MPPA | - | - | - | [3] |

| Note: While all three inhibitors showed some brain penetration, 2-PMPA exhibited the highest levels. Specific concentration values for DCMC and 2-MPPA were not detailed in the provided search results. |

Experimental Protocols

Rodent Intranasal and Intraperitoneal Dosing for Pharmacokinetic Studies

This protocol is based on methodologies described for evaluating the CNS uptake of 2-PMPA.[12]

Objective: To determine the pharmacokinetic profile of 2-PMPA in plasma and various brain regions following intranasal (i.n.) and intraperitoneal (i.p.) administration in rats.

Materials:

-

2-PMPA sodium

-

50 mM HEPES buffered saline, pH 7.4

-

Male CD-1 mice or Sprague-Dawley rats

-

Anesthetic (e.g., 10% chloral hydrate)

-

Micro-syringe with PE-10 tubing

-

Heparinized microtubes for blood collection

-

Tools for brain dissection

-

Liquid nitrogen or dry ice for flash-freezing samples

Procedure:

-

Animal Preparation: Anesthetize rats with an intraperitoneal dose of 10% chloral hydrate (1-1.5 mL). Maintain anesthesia throughout the experiment as needed.[12] For intranasal administration, isolate the nasal cavity by making an incision along the neck, isolating and transecting the trachea. The upper part is tied off, and the lower part is cannulated to aid breathing.[12]

-

Dosing Solution Preparation: Prepare a dosing solution of 2-PMPA in 50 mM HEPES buffered saline, adjusted to pH 7.4.[12]

-

Administration:

-

Sample Collection: At various time points (e.g., 0.16, 0.5, 1, 3, 5 hours) post-dose, euthanize the animals (n=3 per time point).[12]

-

Collect blood via cardiac puncture into heparinized microtubes. Immediately prepare plasma by centrifugation.[12]

-

Dissect the brain and isolate specific regions (olfactory bulb, frontal cortex, cerebellum).[12]

-

Flash-freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until bioanalysis.[12]

Bioanalysis:

-

Quantify 2-PMPA concentrations in plasma and brain tissue homogenates using a validated LC-MS/MS method.[5] A derivatization step may be required for bioanalysis.[3]

In Vitro GCPII Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of 2-PMPA on GCPII enzymatic activity.

Materials:

-

Recombinant human GCPII enzyme

-

NAAG (substrate)

-

2-PMPA sodium (inhibitor)

-

Assay buffer

-

Detection reagent (e.g., glutamate oxidase, horseradish peroxidase, and a fluorogenic or chromogenic substrate to measure glutamate production)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of 2-PMPA in the assay buffer. Prepare solutions of GCPII enzyme and NAAG substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of 2-PMPA, and the GCPII enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the NAAG substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Detection: Stop the reaction and add the detection reagent to measure the amount of glutamate produced.

-

Data Analysis: Measure the signal (fluorescence or absorbance) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Therapeutic Applications in Neurological Disorders

Preclinical studies have demonstrated the efficacy of 2-PMPA in a wide range of neurological disease models:

-

Ischemic Brain Injury: 2-PMPA has been shown to be neuroprotective in both in vitro and in vivo models of stroke.[2][11] It reduces neuronal cell death by increasing NAAG levels and attenuating the ischemia-induced rise in glutamate.[2]

-

Neuropathic Pain: 2-PMPA has demonstrated analgesic effects in models of chronic pain.[4][11]

-

Schizophrenia: The modulation of glutamate pathways by 2-PMPA suggests its potential as a therapeutic agent for schizophrenia.[4]

-

Multiple Sclerosis (MS): In an animal model of MS, 2-PMPA was shown to enhance brain NAAG levels and improve cognitive function.[9] It may also regulate immune responses in experimental autoimmune encephalomyelitis (EAE).[11]

-

Neurotoxicity: 2-PMPA has shown a protective effect against ketamine-induced neurotoxicity in neuron-glia mixed cultures.[4]

-

Substance Use Disorders: 2-PMPA has been reported to reduce indices of reward and reinforcement for cocaine and methamphetamine in preclinical studies.[4][10]

Challenges and Future Directions

The primary obstacle to the clinical development of 2-PMPA is its poor pharmacokinetic profile, characterized by low oral bioavailability and limited penetration of the blood-brain barrier.[5][13] Current research is focused on overcoming these limitations through various strategies:

-

Prodrugs: The development of lipophilic prodrugs of 2-PMPA has shown promise in enhancing oral bioavailability and brain delivery.[5][14][15][16] For example, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-based prodrug demonstrated a significant increase in plasma and brain exposure of 2-PMPA after oral administration in mice.[5]

-

Alternative Delivery Routes: Intranasal administration has emerged as a viable, non-invasive method for delivering 2-PMPA directly to the CNS, bypassing the blood-brain barrier and resulting in dramatically enhanced brain exposure compared to systemic administration.[1][3][12]

-

Nanoparticle-based Delivery: Conjugating 2-PMPA to dendrimers has been shown to selectively target activated microglia and improve cognitive function in a mouse model of MS.[9]

Conclusion

2-PMPA sodium is a potent and selective GCPII inhibitor with a well-defined mechanism of action that holds significant promise for the treatment of a variety of neurological disorders characterized by glutamatergic dysregulation. While its clinical advancement has been hampered by pharmacokinetic challenges, innovative drug delivery strategies are paving the way for its potential therapeutic application. The data and protocols presented in this guide are intended to support further research into the promising therapeutic potential of 2-PMPA in neurology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 4. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Dendrimer-2PMPA selectively blocks upregulated microglial GCPII activity and improves cognition in a mouse model of multiple sclerosis [ntno.org]

- 10. Frontiers | Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice [frontiersin.org]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Phosphonomethyl)pentanedioic Acid (2-PMPA): A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phosphonomethyl)pentanedioic acid, commonly known as 2-PMPA, is a potent and highly selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also referred to as N-acetylated-α-linked acidic dipeptidase (NAALADase).[1][2] By modulating glutamate neurotransmission, 2-PMPA has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and psychiatric disorders.[3][4] This technical guide provides an in-depth overview of 2-PMPA, focusing on its mechanism of action, experimental evidence, and relevant protocols for research and development. The information is intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug discovery.

Core Mechanism of Action: Inhibition of Glutamate Carboxypeptidase II (GCPII)

The primary neuroprotective mechanism of 2-PMPA lies in its potent and selective inhibition of GCPII.[5] GCPII is a zinc metalloenzyme that hydrolyzes the endogenous neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[6] In pathological conditions such as ischemia and traumatic brain injury, excessive glutamate can lead to excitotoxicity and neuronal cell death.

By inhibiting GCPII, 2-PMPA produces a dual neuroprotective effect:

-

Decreased Glutamate Levels: It reduces the enzymatic production of glutamate from NAAG, thereby mitigating glutamate-mediated excitotoxicity.[1][7]

-

Increased NAAG Levels: The inhibition of NAAG hydrolysis leads to its accumulation. NAAG acts as an agonist at the metabotropic glutamate receptor subtype 3 (mGluR3), which is an autoreceptor that, when activated, reduces further glutamate release from presynaptic terminals.[7]

This dual action effectively dampens excessive glutamatergic signaling, a key factor in neuronal damage across various neurological disorders.[4]

Signaling Pathway of 2-PMPA's Neuroprotective Action

Caption: Mechanism of 2-PMPA neuroprotection via GCPII inhibition.

Quantitative Data

The following tables summarize key quantitative data for 2-PMPA from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| IC₅₀ (GCPII) | 300 pM | Recombinant Human GCPII | [8] |

| Kᵢ (GCPII) | 98 pM | Rat Brain Homogenates | [1] |

| Kᵢ (GCPII) | 280 pM | Not Specified | [9] |

| EC₅₀ (Hypoxia) | 8.4 µM | Rat Embryo Cerebellar Neurons | [1] |

| Selectivity | No activity at 100+ receptors, transporters, ion channels, and enzymes at 10 µM | Panel Screening | [1][6] |

Table 2: Pharmacokinetic Parameters in Rodents

| Parameter | Route | Dose | Cₘₐₓ | AUC₀₋ₜ | t₁/₂ | Brain/Plasma Ratio (AUC) | Species | Reference |

| 2-PMPA | IV | 10 mg/kg | 108.6 ± 9.5 nmol/mL | 104 ± 19 hnmol/mL | - | 1.5% | Mouse | [6] |

| 2-PMPA | IP | 30 mg/kg | 49.5 µg/mL | 50.3 hµg/mL | 0.99 h | < 2% | Rat | [4] |

| 2-PMPA | IN | 30 mg/kg | 24.7 µg/mL | 52.3 hµg/mL | - | 71% (Cortex) | Rat | [4] |

| 2-PMPA | IP | 100 mg/kg | 275 µg/mL | 210 µgh/mL | 0.64 h | - | Rat | [2] |

Note: IN (Intranasal) administration has been shown to significantly enhance brain exposure compared to systemic routes.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro GCPII Inhibition Assay

This protocol is adapted from studies evaluating the inhibitory potency of 2-PMPA.[8]

Objective: To determine the IC₅₀ value of 2-PMPA against GCPII.

Materials:

-

Recombinant human GCPII enzyme

-

NAAG substrate

-

Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit

-

2-PMPA

-

Assay Buffer (e.g., Tris-HCl)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of 2-PMPA in the assay buffer.

-

In a 96-well plate, add the recombinant GCPII enzyme to each well.

-

Add the different concentrations of 2-PMPA to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the NAAG substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of glutamate produced using the Amplex Red assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This is a common in vivo model to assess the neuroprotective effects of compounds like 2-PMPA against stroke.[1][10]

Objective: To evaluate the efficacy of 2-PMPA in reducing infarct volume and neurological deficits following ischemic stroke.

Animals: Male Wistar rats or C57BL/6 mice.

Procedure:

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

-

Administer 2-PMPA (e.g., 10-100 mg/kg, i.p. or i.v.) at a specified time point (e.g., before, during, or after ischemia).

-

Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Experimental Workflow for MCAO Study

Caption: Workflow for evaluating 2-PMPA in a rodent MCAO model.

Concluding Remarks

2-PMPA stands out as a well-characterized neuroprotective agent with a clear mechanism of action centered on the inhibition of GCPII. The extensive preclinical data supports its potential in mitigating neuronal damage in conditions associated with glutamate excitotoxicity. However, its therapeutic development has been hampered by poor oral bioavailability and limited blood-brain barrier penetration when administered systemically.[6][11]

Current research efforts are focused on overcoming these pharmacokinetic limitations through the development of prodrugs and alternative delivery methods, such as intranasal administration, which has shown promise in enhancing brain exposure.[3][4][7][12] The information presented in this guide provides a solid foundation for researchers and drug developers to design and execute further studies aimed at translating the neuroprotective potential of 2-PMPA into clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dendrimer-2PMPA selectively blocks upregulated microglial GCPII activity and improves cognition in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-PMPA | GCPII inhibitor | Probechem Biochemicals [probechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Target Validation of 2-PMPA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical validation of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) as a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). 2-PMPA has demonstrated significant therapeutic potential in a multitude of preclinical models, primarily through its modulation of glutamate signaling. This guide details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and provides visual representations of the underlying biological pathways and experimental designs.

Introduction to 2-PMPA and Its Molecular Target: GCPII

2-PMPA is a highly potent and selective small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) and, in the context of oncology, Prostate-Specific Membrane Antigen (PSMA).[1][2] GCPII is a well-established therapeutic target for a range of neurological disorders characterized by excessive glutamate neurotransmission, including neuropathic pain, stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[2] It is also implicated in other conditions such as inflammatory bowel disease (IBD) and prostate cancer.[2][3]

The primary function of GCPII in the central nervous system is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][4] By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to two key downstream effects: an increase in synaptic NAAG levels and a decrease in the localized production of glutamate from NAAG hydrolysis. This modulation of the glutamate system forms the basis of its therapeutic effects.

Mechanism of Action of 2-PMPA

The neuroprotective and analgesic effects of 2-PMPA are primarily attributed to its indirect regulation of glutamatergic signaling. The mechanism can be summarized as follows:

-

Inhibition of GCPII: 2-PMPA binds with high affinity to the active site of the GCPII enzyme, preventing it from hydrolyzing its primary substrate, NAAG.[1]

-

Elevation of NAAG Levels: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic space.[5]

-

Activation of mGluR3: NAAG is an endogenous agonist for the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor.[5][6]

-

Reduction of Glutamate Release: Activation of mGluR3 by elevated NAAG levels inhibits the release of glutamate from presynaptic terminals.[4] This reduction in excessive glutamate is crucial in excitotoxic conditions.

-

Attenuation of Excitotoxicity: By decreasing synaptic glutamate, 2-PMPA mitigates the over-activation of postsynaptic glutamate receptors (like NMDA receptors), a key driver of neuronal damage in various neurological disorders.[1]

This pathway highlights how 2-PMPA leverages the endogenous neuroregulatory functions of NAAG to restore glutamate homeostasis.

Caption: Signaling pathway of 2-PMPA action.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies validating the target and efficacy of 2-PMPA.

Table 1: In Vitro Potency and Selectivity of 2-PMPA

| Parameter | Value | Species/System | Reference |

| IC50 vs. GCPII | 300 pM | Rat Brain Membranes | [1][7][8] |

| Kd | 2 nM | Rat Brain Membranes | [9] |

| Bmax | 0.7 pmol/mg | Rat Brain Membranes | [9] |

| Selectivity | No activity at >100 other targets | Various | [1][7] |

Table 2: Pharmacokinetic Parameters of 2-PMPA in Rodents

| Route | Dose | Cmax (Plasma) | AUC0-t (Plasma) | Cmax (Brain) | AUC0-t (Brain) | Bioavailability | Reference |

| IV | 10 mg/kg | 108.6 ± 9.5 nmol/mL | 104 ± 19 hnmol/mL | 1.2 ± 0.1 nmol/g | 1.6 ± 0.2 hnmol/g | N/A | [7] |

| IP | 30 mg/kg | 49.5 µg/mL | 50.3 hµg/mL | Low (Brain/Plasma ratio ≤ 2%) | Low | <1% | [8] |

| PO | 10 mg/kg | Very Low | Very Low | N/A | N/A | <1% | [7] |

| IN | 30 mg/kg | 11.5 µg/mL | 17.5 hµg/mL | 31.2 µg/g (Olfactory Bulb) | 26.1 h*µg/g (Olfactory Bulb) | N/A | [8] |

Note: Due to its high polarity, 2-PMPA has very low oral bioavailability and poor penetration of the blood-brain barrier when administered systemically.[2][7] Intranasal (IN) administration and prodrug strategies have been developed to enhance CNS delivery.[3][10]

Table 3: Efficacy of 2-PMPA in Preclinical Disease Models

| Disease Model | Species | Route | Dose | Key Finding | Reference |

| Neuropathic Pain | Rat | IP | 10-100 mg/kg | Alleviated mechanical allodynia | [4] |

| Ischemia (Stroke) | Rat | IV | 10-100 mg/kg | Reduced infarct volume | [1][9] |

| Traumatic Brain Injury | Mouse | IP | 100 mg/kg | Improved motor and cognitive outcomes | [1] |

| Inflammatory Bowel Disease | Mouse | PO | 10-100 mg/kg | Reduced macroscopic and microscopic disease severity | [3] |

| Cocaine Addiction | Rat | IP | 10 mg/kg | Reduced cocaine self-administration | [5] |

| PCP-Induced Hyperactivity | Mouse | IP | 10-150 mg/kg | Dose-dependently reduced motor activation | [11] |

Table 4: Target Engagement and Blocking Studies

| Study Type | Species | Model | Key Finding | Reference |

| Ex-vivo Enzyme Inhibition | Rat | Healthy | Intranasal 2-PMPA (30 mg/kg) led to complete inhibition of brain GCPII activity. | [8] |

| PSMA Imaging Blocking | Mouse | LNCaP Tumor Xenograft | Co-injection of 2-PMPA (500 µg) reduced tumor uptake of 68Ga-PSMA tracer by 67%. | [12] |

| Radionuclide Therapy Blocking | Mouse | LNCaP Tumor Xenograft | 1 mg/kg 2-PMPA displaced renal radioactivity with minimal (<10%) effect on tumor uptake. | [13][14] |

| Genetic Knockout | Mouse | GCPII KO | GCPII knockout mice are resistant to ischemic and inflammatory damage, supporting the inhibitor mechanism. | [1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the validation of 2-PMPA.

This assay quantifies the enzymatic activity of GCPII and its inhibition by compounds like 2-PMPA.

-

Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a Tris-HCl buffer and centrifuged to obtain a membrane preparation rich in GCPII.

-

Reaction Mixture: The membrane preparation is incubated with a reaction mixture containing a radiolabeled substrate, typically [3H]NAAG.

-

Incubation: The reaction is carried out at 37°C for a defined period (e.g., 20-30 minutes) in the presence and absence of varying concentrations of the inhibitor (2-PMPA).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., sodium phosphate buffer).

-

Separation: The product of the reaction ([3H]glutamate) is separated from the unreacted substrate using anion-exchange chromatography.

-

Quantification: The amount of [3H]glutamate is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of 2-PMPA.

-

Animal Model: Typically, male Sprague-Dawley rats or C57BL/6J mice are used.

-

Compound Administration: 2-PMPA is administered via the desired route (e.g., intravenous, intraperitoneal, oral, or intranasal) at a specific dose.

-

Sample Collection: At predetermined time points, blood samples are collected (e.g., via tail vein or cardiac puncture) into heparinized tubes. Brain and other tissues are also collected following euthanasia.

-

Sample Processing: Plasma is separated by centrifugation. Tissues are homogenized. Proteins are precipitated from plasma and tissue homogenates using an organic solvent (e.g., methanol).[7]

-

Bioanalysis (LC-MS/MS): The concentration of 2-PMPA in the processed samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[7][10] An internal standard is used for accurate quantification.

-

Pharmacokinetic Calculations: Parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).[10]

This protocol assesses the analgesic efficacy of 2-PMPA in a model of nerve injury-induced pain.

-

Model Induction: In anesthetized rats, the L5 spinal nerve is tightly ligated (Spinal Nerve Ligation model). This procedure induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

-

Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured before and after surgery to confirm the development of allodynia.

-

Drug Administration: Once allodynia is established, animals are treated with 2-PMPA or vehicle control via the desired route (e.g., IP).

-

Post-Treatment Assessment: Paw withdrawal thresholds are measured again at various time points after drug administration.

-

Data Analysis: The change in paw withdrawal threshold is compared between the 2-PMPA-treated group and the vehicle control group to determine the analgesic effect.

Caption: Experimental workflow for a preclinical efficacy study.

Rationale for Therapeutic Applications

The validation of GCPII as the target of 2-PMPA provides a clear rationale for its application across different pathologies unified by the dysregulation of glutamate.

References

- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice [frontiersin.org]

- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 7. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

discovery and synthesis of 2-PMPA

An In-depth Technical Guide to the Discovery and Synthesis of 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)

Introduction

2-(Phosphonomethyl)pentanedioic acid, commonly known as 2-PMPA, is a highly potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).[1] GCPII, also referred to as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase) or prostate-specific membrane antigen (PSMA), is a key enzyme in the central nervous system.[2] It catalyzes the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3]

The inhibition of GCPII by 2-PMPA has demonstrated significant neuroprotective effects in numerous preclinical models of neurological diseases, including stroke, neuropathic pain, and multiple sclerosis.[1][2][4] By blocking the enzymatic degradation of NAAG, 2-PMPA effectively reduces the production of glutamate, an excitatory neurotransmitter implicated in excitotoxicity, while simultaneously increasing levels of NAAG, which acts on group II metabotropic glutamate receptors to suppress glutamate release.[2][3] Despite its therapeutic potential, the clinical development of 2-PMPA has been hindered by its poor oral bioavailability (<1%), a consequence of its highly polar structure containing three acidic functionalities.[5][6] This has spurred extensive research into prodrug strategies to enhance its pharmacokinetic profile.[5][6][7]

This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and bioanalytical methods related to 2-PMPA, intended for researchers, scientists, and professionals in drug development.

Discovery and Mechanism of Action

The discovery of 2-PMPA as a potent GCPII inhibitor was a significant step in targeting glutamate excitotoxicity for therapeutic intervention.[2] Excessive glutamate activity is a known factor in a variety of neurological disorders.[2] GCPII plays a crucial role in regulating synaptic glutamate levels by hydrolyzing NAAG.[3]

The mechanism of action of 2-PMPA is centered on its competitive inhibition of the GCPII enzyme. This inhibition leads to two primary neuroprotective outcomes:

-

Reduction of Glutamate: By preventing the breakdown of NAAG, 2-PMPA curtails the release of glutamate, thereby mitigating the excitotoxic damage to neurons associated with conditions like ischemia.[4][8]

-

Elevation of NAAG: The accumulation of NAAG allows it to act on presynaptic mGluR3 receptors, which further inhibits glutamate release, creating a dual-action neuroprotective effect.[2]

The signaling pathway below illustrates the role of GCPII and the inhibitory action of 2-PMPA.

Quantitative Biological Data

2-PMPA is characterized by its high affinity and potency for the GCPII enzyme. Its efficacy has been quantified in various assays, and its pharmacokinetic properties have been studied in animal models.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| IC₅₀ | 300 pM | Recombinant Human GCPII | [1][5] |

| Kᵢ | 98 pM | NAALADase Activity | [4] |

| Kᵢ | 280 pM | NAALADase Activity | [8] |

| Kₔ (Binding) | 1-2 nM | Rat Brain Membranes | [9][10] |

| EC₅₀ (Neuroprotection) | 8.4 µM | Rat Cerebellar Neurons (Hypoxia) | [4] |

| Pharmacokinetics (2-PMPA) | |||

| Oral Bioavailability | <1% | - | [5] |

| Cₘₐₓ (100 mg/kg, i.p.) | 275 µg/mL | Rat | [1] |

| T₁⸝₂ (100 mg/kg, i.p.) | 0.64 h | Rat | [1] |

| AUC (100 mg/kg, i.p.) | 210 µg·h/mL | Rat | [1] |

| Pharmacokinetics (Prodrugs) | |||

| Tris-POC-2-PMPA (Oral) | Excellent release of 2-PMPA | Mice and Dogs | [6][11] |

| Tetra-ODOL-2-PMPA (Oral) | 44-fold improvement in 2-PMPA exposure vs. oral 2-PMPA | Dogs | [5] |

| Tetra-ODOL-2-PMPA (Oral) | 50% Oral Bioavailability of 2-PMPA | Mice | [5] |

Synthesis and Prodrug Strategies

The chemical structure of 2-PMPA, with its phosphonic acid and two carboxylic acid groups, makes it highly polar and limits its ability to cross biological membranes, resulting in poor oral absorption.[6][7] To overcome this, researchers have focused on prodrug strategies, masking these acidic moieties with cleavable, lipophilic groups.

Common prodrug approaches include the use of:

-

Pivaloyloxymethyl (POM) and Isopropyloxycarbonyloxymethyl (POC) groups to mask the phosphonate and carboxylates.[6][11]

-

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) groups, leading to prodrugs like tetra-ODOL-2-PMPA.[5]

-

ProTide and cycloSal moieties for the phosphonate group.[12]

The general synthesis of these prodrugs often starts with an orthogonally protected 2-PMPA tetraester. The protecting groups are selectively removed to allow for the addition of the promoieties. For instance, the synthesis of a ProTide-based prodrug involves the reaction of a phosphonic acid intermediate with thionyl chloride to form a phenyl phosphonochloridate, which is then coupled with an amino acid ester.[12]

Experimental Protocols

GCPII Enzymatic Activity Assay

This protocol is used to determine the inhibitory potency (IC₅₀) of compounds like 2-PMPA against the GCPII enzyme.[13]

Materials:

-

Recombinant human GCPII protein

-

³H-NAAG (radiolabeled substrate)

-

Test compound (e.g., 2-PMPA) dissolved in 10% DMSO

-

Ion exchange chromatography column

-

Liquid scintillation counter

Procedure:

-

Purify recombinant human GCPII protein.

-

Prepare a series of dilutions of the test compound.

-

In a reaction vessel, incubate the GCPII protein with the radiolabeled substrate, ³H-NAAG.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction.

-

Separate the cleaved ³H-glutamate from the unreacted ³H-NAAG using ion exchange chromatography.

-

Quantify the amount of cleaved ³H-glutamate using a liquid scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Bioanalysis of 2-PMPA by LC-MS/MS

This protocol details the quantification of 2-PMPA in biological matrices like plasma or brain tissue, a critical step in pharmacokinetic studies.[5][13]

Materials:

-

Biological samples (plasma, brain homogenate)

-

Internal standard

-

Methanol for protein precipitation

-

Acetonitrile

-

Derivatizing agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCl)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

For plasma, transfer 50 µL of the sample or calibration standard into a vial.

-

For tissue, homogenize the sample first.

-

-

Protein Precipitation:

-

Add 300 µL of cold methanol containing the internal standard to each sample.

-

Vortex mix and then centrifuge at 12,000g for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Evaporation:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried residue in 75-100 µL of acetonitrile and vortex.

-

Add 25-50 µL of the MTBSTFA derivatizing agent.

-

Incubate the mixture at 60°C for 30 minutes in a water bath to allow the reaction to complete. This step is crucial to enable reverse-phase chromatography of the highly polar 2-PMPA.[5][13]

-

Centrifuge the samples at 10,000g for 2 minutes.

-

-

LC-MS/MS Analysis:

-

Transfer the final supernatant to an autosampler vial.

-

Inject the sample into the LC-MS/MS system for analysis.

-

Quantify 2-PMPA concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

2-PMPA remains a benchmark molecule in the study of GCPII inhibition. Its discovery has paved the way for a deeper understanding of the role of glutamate and NAAG in the pathophysiology of various neurological and psychiatric disorders. While its intrinsic physicochemical properties present a significant challenge for clinical translation, the development of innovative prodrugs has shown great promise in overcoming the hurdle of poor oral bioavailability.[5][6][7] The continued exploration of 2-PMPA and its derivatives offers a promising therapeutic strategy for conditions associated with glutamate dysregulation, highlighting the importance of integrated chemical synthesis, biological evaluation, and pharmacokinetic profiling in modern drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-PMPA | GCPII inhibitor | Probechem Biochemicals [probechem.com]

- 9. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-PMPA (sodium): Chemical Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and its sodium salt, a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

2-PMPA is a phosphonate analogue of glutamate. The sodium salt of 2-PMPA is commonly used in research due to its increased solubility.

Chemical Structure of 2-PMPA:

Data Presentation: Physicochemical Properties

| Property | 2-PMPA | 2-PMPA (Sodium Salt) |

| IUPAC Name | 2-(Phosphonomethyl)pentanedioic acid | Tetrasodium 2-(phosphonatomethyl)pentanedioate |

| CAS Number | 173039-10-6[1] | 373645-42-2[1] |

| Molecular Formula | C6H11O7P[1] | C6H7Na4O7P[1] |

| Molecular Weight | 226.12 g/mol [1] | 314.05 g/mol [1] |

| Appearance | White to beige powder[1] | Solid powder |

| Solubility | H2O: 20 mg/mL, clear[1] | Soluble in DMSO |

| Storage | Room temperature, desiccated[1] | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1] |

| pKa | Not available | Not available |

| Melting Point | Not available | Not available |

Mechanism of Action and Signaling Pathway

2-PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[2] GCPII is a membrane-bound enzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

The inhibitory activity of 2-PMPA is exceptionally high, with a reported IC50 of 300 pM.[2] By blocking GCPII, 2-PMPA prevents the breakdown of NAAG, leading to an increase in its extracellular concentration. This elevated NAAG level has significant downstream effects on glutamatergic neurotransmission. NAAG acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3). The activation of these autoreceptors leads to a reduction in the release of glutamate from the presynaptic terminal. This mechanism provides a negative feedback loop that dampens excessive glutamate signaling, which is implicated in various neurological disorders.

Signaling Pathway of 2-PMPA Action

Caption: Signaling pathway of 2-PMPA's inhibitory action on GCPII.

Experimental Protocols

This section details methodologies for key experiments involving 2-PMPA, synthesized from published research.

GCPII Inhibition Assay (Microplate-Based)

This protocol describes a sensitive microplate assay to determine the inhibitory potential of compounds like 2-PMPA on GCPII activity.

Materials:

-

Recombinant human GCPII

-

N-acetylaspartyl-[3H]glutamate ([3H]NAAG) as substrate

-

2-PMPA or other test inhibitors

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CoCl2)

-

Cation exchange resin (e.g., Dowex 50W-X8)

-

96-well microplates

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of 2-PMPA in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the GCPII enzyme, and the various concentrations of 2-PMPA.

-

Initiate the enzymatic reaction by adding [3H]NAAG to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).

-

Terminate the reaction by adding a slurry of the cation exchange resin. The resin binds the product, [3H]glutamate, while the unreacted substrate remains in the solution.

-

Allow the resin to settle, or centrifuge the plate.

-

Transfer an aliquot of the supernatant to a new microplate containing scintillation fluid.

-